molecular formula C20H28N2O4 B6349176 4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-09-9

4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349176
CAS No.: 1326809-09-9
M. Wt: 360.4 g/mol
InChI Key: TWYLMJYAIVHIDI-UHFFFAOYSA-N
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Description

The compound “4-(3-Phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It has a molecular formula of C18H23NO4 and a molecular weight of 317.38 .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[4.5]decane ring, a carboxylic acid group, and a phenylpropanoyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Based on its structure, we can predict that it would exhibit typical properties of carboxylic acids . These include weak acidity, potential for hydrogen bonding, and reactivity with bases and reducing agents.

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized. More research is needed to fully understand its potential applications .

Properties

IUPAC Name

4-(3-phenylpropanoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-2-12-21-13-10-20(11-14-21)22(17(15-26-20)19(24)25)18(23)9-8-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYLMJYAIVHIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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